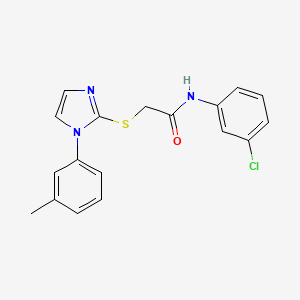

N-(3-chlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

CAS No.: 851131-24-3

Cat. No.: VC7242286

Molecular Formula: C18H16ClN3OS

Molecular Weight: 357.86

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851131-24-3 |

|---|---|

| Molecular Formula | C18H16ClN3OS |

| Molecular Weight | 357.86 |

| IUPAC Name | N-(3-chlorophenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |

| Standard InChI | InChI=1S/C18H16ClN3OS/c1-13-4-2-7-16(10-13)22-9-8-20-18(22)24-12-17(23)21-15-6-3-5-14(19)11-15/h2-11H,12H2,1H3,(H,21,23) |

| Standard InChI Key | DCCTUYHCVFERRR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl |

Introduction

Synthesis

The synthesis of similar thioacetamide compounds typically involves the reaction of an imidazole derivative with a thioacetamide precursor. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.

| Step | Reaction Conditions |

|---|---|

| 1. Preparation of Imidazole Derivative | Reaction of m-tolylamine with imidazole precursors. |

| 2. Formation of Thioacetamide | Reaction with a thioacetamide derivative in a solvent like dichloromethane or ethanol. |

| 3. Coupling Reaction | Use of a catalyst such as triethylamine at room temperature or slightly elevated temperatures. |

Potential Biological Activities

Compounds with similar structures have been investigated for various biological activities, including antimicrobial and anticancer properties. The imidazole ring and thioacetamide group are crucial for binding affinity and specificity.

| Activity | Mechanism |

|---|---|

| Antimicrobial | Interaction with microbial enzymes or membranes. |

| Anticancer | Inhibition of specific cellular pathways or enzymes. |

Analytical Techniques for Characterization

Characterization of the compound would involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure.

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Confirmation of molecular structure. |

| Mass Spectrometry | Determination of molecular weight and purity. |

Future Research Directions

Further studies are necessary to determine the specific physical constants, such as boiling point and solubility, and to elucidate the precise mechanism of action for this compound. Experimental studies, including in vitro and in vivo assays, would be required to fully understand its biological effects.

Given the lack of specific data on N-(3-chlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide, the information provided is based on general principles and similar compounds. Detailed research findings would require direct experimentation and analysis of this specific compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume